molecular formula C9H8N2O5 B073385 4-Acetamido-3-nitrobenzoic acid CAS No. 1539-06-6

4-Acetamido-3-nitrobenzoic acid

Cat. No.: B073385
CAS No.: 1539-06-6
M. Wt: 224.17 g/mol
InChI Key: BRQIMWBIZLRLSV-UHFFFAOYSA-N
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Description

4-Acetamido-3-nitrobenzoic acid is an organic compound with the molecular formula C9H8N2O5. It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of 4-Acetamido-3-nitrobenzoic acid (ANBA) are proteins involved in the life cycle of the SARS-CoV-2 virus, including the spike protein, spike binding domain with ACE2 receptor, main protease, and RNA-dependent RNA polymerase . These proteins play crucial roles in the virus’s ability to infect host cells and replicate.

Mode of Action

ANBA interacts with these viral proteins through a process known as molecular docking . This interaction can inhibit the function of these proteins, thereby preventing the virus from entering host cells or replicating. The exact nature of these interactions and the resulting changes in the proteins are still under investigation.

Biochemical Pathways

The biochemical pathways affected by ANBA are those involved in the life cycle of the SARS-CoV-2 virus. By inhibiting key viral proteins, ANBA can disrupt these pathways and prevent the virus from successfully infecting host cells and replicating. The downstream effects of this disruption would include a reduction in viral load and potentially a halt in the progression of the disease .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ANBA have been analyzed using SwissADME as part of an ADMET analysis . This analysis provides insights into the compound’s bioavailability and its performance within a living organism.

Result of Action

The molecular and cellular effects of ANBA’s action primarily involve the inhibition of key viral proteins, leading to a disruption in the life cycle of the SARS-CoV-2 virus . This can result in a reduction in viral load and potentially halt the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-nitrobenzoic acid typically involves the nitration of 4-acetamidobenzoic acid. The process begins with dissolving 4-acetamidobenzoic acid in aqueous nitric acid with a concentration ranging from 70 to 84 weight percent. The reaction mixture is then stirred at a controlled temperature to ensure complete nitration. The resulting product is this compound, which can be purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but requires careful control of reaction conditions to ensure safety and efficiency. The use of fuming nitric acid and the addition of 4-acetamidobenzoic acid as a dry powder are common practices. these methods are hazardous and require stringent safety measures .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The acetamido group can be hydrolyzed to form 4-amino-3-nitrobenzoic acid under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-Amino-3-nitrobenzoic acid.

    Substitution: 4-Amino-3-nitrobenzoic acid.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

4-Acetamido-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound and its derivatives have shown potential as antiviral agents, particularly in the treatment of COVID-19.

    Medicine: The compound’s derivatives are being investigated for their potential use in drug development, particularly for their antiviral properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-nitrobenzoic acid: Similar structure but with an amino group instead of an acetamido group.

    3-Acetamido-4-nitrobenzoic acid: Similar structure but with the positions of the acetamido and nitro groups reversed.

Uniqueness

4-Acetamido-3-nitrobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an acetamido group and a nitro group on the benzene ring makes it particularly useful in various synthetic and research applications.

Properties

IUPAC Name

4-acetamido-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O5/c1-5(12)10-7-3-2-6(9(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQIMWBIZLRLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061766
Record name Benzoic acid, 4-(acetylamino)-3-nitro-
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Molecular Weight

224.17 g/mol
Source PubChem
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CAS No.

1539-06-6
Record name 4-(Acetylamino)-3-nitrobenzoic acid
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Record name 4-Acetamido-3-nitrobenzoic acid
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Record name Benzoic acid, 4-(acetylamino)-3-nitro-
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Record name Benzoic acid, 4-(acetylamino)-3-nitro-
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Record name 4-acetamido-3-nitrobenzoic acid
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Record name 4-ACETAMIDO-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

In this reaction sequence, partially described by Kumar et al., J. Med. Chem., 27, pp. 1083-1089 (1984), 4-acetamidobenzoic acid is utilized as a starting material and is nitrated using, for instance, fuming nitric acid at about -10° to about 10° C. for 1-4 hours to afford 3-nitro-4-acetamidobenzoic acid. This compound is then reacted with thionyl chloride in a non-polar, aprotic solvent to afford the corresponding 3-nitro-4-acetamidobenzoyl chloride, which is then further reacted with the R'1 --H amine wherein R'1 is an amino group or a --NR4R5 group, to afford the 3-nitro-4-acetamino compound of formula V.
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Q & A

Q1: How does ANBA interact with SARS-CoV-2 proteins, and what are the potential downstream effects?

A1: The research paper describes a molecular docking study conducted on ANBA with key SARS-CoV-2 proteins: spike protein, spike protein binding domain complexed with the human ACE2 receptor, main protease, and RNA-dependent RNA polymerase []. Molecular docking simulations suggest that ANBA can bind to these crucial viral proteins. While the specific binding sites and mechanisms are not detailed in the abstract, binding to these targets could interfere with viral entry into host cells (spike protein and its interaction with ACE2), viral replication (RNA-dependent RNA polymerase), and viral protein processing (main protease) []. Further experimental validation is needed to confirm these interactions and elucidate the precise mechanisms of action.

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